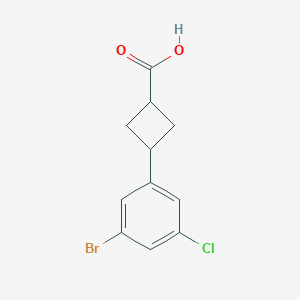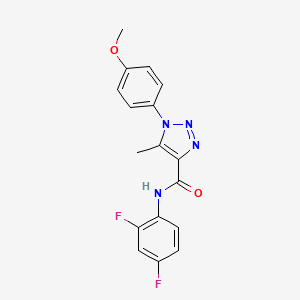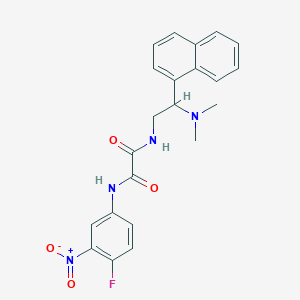
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10BrClO2 and a molecular weight of 289.56 g/mol . It is characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is attached to a cyclobutane ring with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chlorophenyl derivatives.
Cyclobutane Formation: The phenyl derivative undergoes a cyclization reaction to form the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid
- (1s,3s)-3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid, cis
Uniqueness
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclobutane ring. This structural uniqueness can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXUBQOIEWCUCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)


![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)




![3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2362762.png)
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

